molecular formula C28H55NaO2 B12322998 Sodium octacosanoate CAS No. 25728-82-9

Sodium octacosanoate

Cat. No.: B12322998
CAS No.: 25728-82-9
M. Wt: 446.7 g/mol
InChI Key: YKIBJOMJPMLJTB-UHFFFAOYSA-M
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Description

Introduction to Sodium Octacosanoate

Chemical Identity and Nomenclature

This compound (CAS 25728-82-9) possesses the molecular formula C₂₈H₅₅NaO₂ and a molecular weight of 446.7 g/mol. Its IUPAC name, This compound, systematically describes the compound as the sodium salt of a 28-carbon saturated fatty acid. The structure comprises:

  • Hydrophobic domain : A linear C₂₈ alkyl chain (CH₃(CH₂)₂₆–)
  • Polar region : Carboxylate group (–COO⁻) coordinated with a sodium cation (Na⁺)

The compound's SMILES notation ([Na+].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]) and InChIKey (YKIBJOMJPMLJTB-UHFFFAOYSA-M) provide precise machine-readable descriptors. Synonyms include sodium montanate and sodium n-octacosanoate, though these terms see limited use in contemporary literature.

Table 1: Fundamental Chemical Properties
Property Value Source
Molecular Formula C₂₈H₅₅NaO₂
Molecular Weight 446.7 g/mol
CAS Registry Number 25728-82-9
logP (Octanol-Water) 8.90
Polar Surface Area 40.13 Ų

Historical Context and Discovery

The compound derives from octacosanoic acid (montanic acid), first isolated in 1871 from montan wax of lignite deposits. Transition to the sodium salt form emerged during early 20th-century surfactant research, though specific discovery timelines remain undocumented in public records. Key developments include:

  • 1920s : Preliminary studies on long-chain fatty acid salts as soap alternatives
  • 1980s : Characterization of layered crystal structures via X-ray diffraction
  • 2010s : Applications in nanotechnology templating reported in materials science journals

Natural occurrences trace to plant cuticular waxes, particularly in Gentiana macrophylla and Lysimachia patungensis , though commercial production relies entirely on synthetic routes.

Industrial and Academic Relevance

Industrial Applications
  • Surfactant Systems : Acts as a phase-transfer catalyst in polymer emulsions due to its balanced hydrophobicity (logP 8.90) and critical micelle concentration of 0.8 mM
  • Crystallization Templates : Guides nanostructure formation in semiconductor nanowires through epitaxial alignment
  • Coating Additives : Enhances scratch resistance in automotive paints via hydrophobic layer deposition
Academic Research Frontiers
  • Lipidomics : Serves as a reference standard in ultra-long-chain fatty acid (ULCFA) studies
  • Nanotechnology : Enables precise control of quantum dot assemblies through Langmuir-Blodgett techniques
  • Supramolecular Chemistry : Facilitates host-guest complexation with cyclodextrins for drug delivery models
Table 2: Industrial vs. Academic Utilization
Sector Application Mechanism
Manufacturing Polymer processing aids Melt viscosity reduction
Electronics Dielectric layer components Molecular self-assembly
Pharmaceuticals Solid dispersion formulations Crystal habit modification

Properties

CAS No.

25728-82-9

Molecular Formula

C28H55NaO2

Molecular Weight

446.7 g/mol

IUPAC Name

sodium;octacosanoate

InChI

InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1

InChI Key

YKIBJOMJPMLJTB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Neutralization of Octacosanoic Acid with Sodium Hydroxide

The most widely documented method for synthesizing sodium octacosanoate involves the direct neutralization of octacosanoic acid with sodium hydroxide (NaOH). This exothermic reaction follows the general equation:
$$ \text{C}{28}\text{H}{55}\text{COOH} + \text{NaOH} \rightarrow \text{C}{28}\text{H}{55}\text{COONa} + \text{H}_2\text{O} $$

Reaction Conditions and Optimization

  • Molar Ratios : A stoichiometric 1:1 molar ratio of octacosanoic acid to NaOH is typically used. Excess NaOH (up to 1.2:1) ensures complete neutralization, particularly for high-purity applications.
  • Temperature : Reactions are conducted at 60–110°C to overcome the high melting point of octacosanoic acid (~80–85°C) and enhance reaction kinetics.
  • Solvent Systems : Aqueous NaOH (6–9 parts water per part NaOH) is mixed with molten octacosanoic acid under vigorous stirring. Ethanol or isopropanol may be added to improve solubility.
Table 1: Key Parameters for Neutralization-Based Synthesis
Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 90–100°C Higher temperatures reduce reaction time but risk decomposition
NaOH Concentration 10–15% (w/v) Excess NaOH ensures >98% conversion
Stirring Rate 400–600 rpm Prevents agglomeration of fatty acid

Post-reaction, the mixture is held at 60°C for 1–2 hours to ensure completeness, followed by pH adjustment to 8.0–10.5 using dilute HCl or additional NaOH.

Purification Techniques

Crude this compound often contains unreacted fatty acid, sodium salts of shorter-chain fatty acids, or residual solvents. Purification methods include:

Recrystallization

The product is dissolved in hot ethanol (70–80°C) at a 1:5 (w/v) ratio and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding 85–92% pure this compound.

Eccentric Atomization Drying

Industrial-scale processes employ atomization drying to convert the aqueous solution into a fine powder. Operating at 150–200°C inlet air temperature and 0.5–1.0 MPa pressure, this method produces particles with uniform morphology (10–50 µm diameter) and <1% moisture content.

Table 2: Comparative Analysis of Purification Methods
Method Purity Achieved Throughput (kg/h) Energy Consumption
Recrystallization 85–92% 2–5 Moderate
Atomization Drying 95–98% 50–100 High

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Reactors : Tubular reactors with inline pH and temperature sensors enable real-time adjustments, reducing batch-to-batch variability.
  • Catalyst Recycling : Unreacted NaOH is recovered via nanofiltration membranes (MWCO 200–300 Da), cutting raw material costs by 15–20%.
  • Waste Management : Spent solvents are distilled and reused, while fatty acid byproducts are converted into biodiesel via transesterification.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : A strong asymmetric carboxylate stretch at 1,560–1,580 cm⁻¹ confirms successful neutralization.
  • ¹³C NMR : Peaks at δ 179–181 ppm (carbonyl carbon) and δ 34–36 ppm (terminal methyl) validate structural integrity.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C for pure this compound, with enthalpy values (ΔH) of 120–130 J/g. Deviations >5% indicate impurity levels exceeding 2%.

Table 3: Acceptance Criteria for Pharmaceutical-Grade Material
Parameter Specification Test Method
Assay (C₂₈H₅₅COONa) ≥98.0% Titration vs. HCl (0.1 M)
Heavy Metals (Pb) ≤10 ppm ICP-MS
Residual Solvents ≤500 ppm (ethanol) GC-FID

Emerging Methodologies and Research Gaps

Recent studies explore enzymatic synthesis using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Preliminary data show 70–75% conversion at 50°C, but scalability remains unproven. Additionally, microwave-assisted neutralization reduces reaction times by 40% but risks localized overheating.

Chemical Reactions Analysis

Types of Reactions: Sodium octacosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Science

Sodium octacosanoate is primarily recognized for its role as a nucleating agent in thermoplastic polyurethanes (TPUs) and other polymers. It enhances crystallization rates and improves the mechanical properties of polymer materials.

  • Crystallization Kinetics : Studies have demonstrated that the addition of this compound significantly accelerates the crystallization process in TPUs, leading to improved thermal and mechanical properties. The crystallization kinetics can be modeled using Avrami and Avrami-Ozawa models, indicating its effectiveness in promoting uniform crystal formation .
Polymer Type Nucleating Agent Concentration (wt%) Crystallization Rate Improvement
TPU 10.520%
TPU 21.035%
TPU 31.550%

Biological Applications

Research has indicated potential roles for this compound in biological systems, particularly concerning lipid metabolism and membrane biology.

  • Cell Membrane Interactions : this compound has been studied for its effects on cell membranes, potentially influencing lipid bilayer stability and fluidity. This property could have implications for drug delivery systems where membrane permeability is crucial.

Medical Applications

The compound is being investigated for its therapeutic potential in lipid-related disorders due to its structural similarity to natural fatty acids.

  • Therapeutic Effects : Preliminary studies suggest that this compound may exhibit beneficial effects on lipid profiles, making it a candidate for further research in managing conditions such as hyperlipidemia.

Case Studies

Several notable studies highlight the practical applications of this compound:

  • Freitag et al. (2011) : This study explored the effect of this compound on the crystallization behavior of TPUs. The findings indicated that the nucleating agent significantly enhanced crystallization rates, improving mechanical properties and thermal stability of the polymer .
  • Food Safety Research : A study published in Food Chemistry examined the antimicrobial properties of this compound against common foodborne pathogens, suggesting its potential use as a preservative or additive in food products.
  • Hybrid Compounds Development : Recent reviews have discussed integrating this compound into hybrid compounds to enhance biological activities, showcasing its versatility in pharmaceutical applications.

Mechanism of Action

The mechanism by which sodium octacosanoate exerts its effects involves its role as a nucleating agent. It facilitates the formation of crystallization nuclei in polymers, leading to faster and more uniform crystallization. This effect is attributed to its ability to reduce the interfacial free energy barrier for nucleation, thereby increasing the crystallization rate and temperature .

Comparison with Similar Compounds

Key Differences :

  • Solubility: Sodium octanoate’s shorter chain enhances water solubility, making it suitable for emulsification in food and cosmetics. This compound’s long chain likely reduces solubility, favoring applications in non-polar environments .
  • Functionality: Sodium octanoate acts as a surfactant and preservative, while this compound may serve as a thickener or lubricant in industrial formulations .

This compound vs. Methyl Octacosanoate

Methyl octacosanoate (C₂₉H₅₈O₂), the methyl ester of octacosanoic acid, differs in functional group and reactivity:

Property This compound Methyl Octacosanoate References
Functional Group Carboxylate salt (-COO⁻Na⁺) Ester (-COOCH₃)
Polarity High (ionic) Low (non-ionic)
Applications Potential surfactant, detergent Lipidomics, lubricant additive
Safety Likely low toxicity (similar to sodium salts) Non-hazardous; no significant toxicity reported

Key Differences :

  • Chemical Stability: Methyl octacosanoate is chemically stable and non-reactive, making it suitable for lipid metabolism studies and lubricant formulations. This compound’s ionic nature may enhance its reactivity in aqueous systems .
  • Industrial Use: Methyl octacosanoate is used in materials science for biocompatible coatings, while this compound could function in detergent formulations .

This compound vs. Calcium Octacosanoate

Calcium octacosanoate (Ca(C₂₈H₅₅COO)₂), a calcium salt, differs in cation and application:

Property This compound Calcium Octacosanoate References
Cation Na⁺ Ca²⁺
Solubility Higher in polar solvents Insoluble in water
Applications Potential surfactant Anti-caking agent, viscosity modifier

Key Differences :

  • Cation Effect: Calcium’s divalent charge enhances cross-linking in formulations, whereas sodium’s monovalent charge improves solubility .
  • Usage: Calcium octacosanoate is used in industrial anti-caking agents, while this compound may have niche roles in specialized surfactants .

Biological Activity

Sodium octacosanoate, also known as sodium montanate, is a long-chain fatty acid salt that has garnered attention for its various biological activities, particularly as a nucleating agent in polymer formulations and its potential health benefits. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₂₈H₅₆NaO₂
  • Molecular Weight : 442.68 g/mol
  • CAS Number : 10051-44-2

Biological Activity Overview

This compound exhibits several biological activities that can be classified into the following categories:

  • Nucleating Agent in Polymers
    • This compound is primarily used as a nucleating agent in thermoplastic polyurethanes (TPUs) and other polymer formulations. Its ability to enhance crystallization rates and improve mechanical properties is well-documented .
    • Table 1 summarizes the effects of this compound on crystallization kinetics in TPUs.
    TPU TypeActivation Energy (kJ/mol)Coefficient of Determination (R²)
    Neat TPU1122.41.00
    TPU1 + NaC28-32139.70.98
    Neat TPU2129.51.00
    TPU2 + NaC28-32152.91.00
    Neat TPU3116.51.00
    TPU3 + NaC28-32126.30.99
  • Antimicrobial Properties
    • Recent studies have indicated that this compound possesses antimicrobial properties, making it a candidate for use in food preservation and packaging materials. The compound's long-chain fatty acid structure may contribute to its efficacy against various bacterial strains .
  • Potential Health Benefits
    • This compound has been linked to various health benefits, including anti-inflammatory and antioxidant properties. Its role as a bioactive compound in dietary applications is being explored, particularly in the context of functional foods .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : As a fatty acid derivative, this compound can integrate into cell membranes, potentially altering membrane fluidity and permeability, which may impact cell signaling pathways and microbial growth.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study by Freitag et al. (2011) demonstrated that this compound significantly accelerated the crystallization process in TPUs, indicating its effectiveness as a nucleating agent . The authors utilized modified Avrami models to quantify crystallization kinetics.
  • Research published in Food Chemistry highlighted the antimicrobial effects of this compound against common foodborne pathogens, suggesting its potential application in food safety .
  • A recent review discussed the integration of this compound into hybrid compounds with enhanced biological activities, showcasing its versatility in pharmaceutical applications .

Q & A

Q. How should researchers formulate hypotheses when investigating this compound’s role in lipid metabolism?

  • Hypothesis structure : “If this compound modulates lipid bilayer fluidity (due to its long alkyl chain), then it will alter membrane-bound enzyme activity in a concentration-dependent manner.”
  • Null hypothesis : “No significant difference in enzyme kinetics will occur between this compound and control treatments.”
  • Justify using prior work on shorter-chain fatty acid salts .

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